molecular formula C22H15ClN2O B2736217 (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one CAS No. 38964-18-0

(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one

Cat. No.: B2736217
CAS No.: 38964-18-0
M. Wt: 358.83
InChI Key: OIDFPLAIPVZBOA-HKWRFOASSA-N
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Description

(4Z)-4-[(4-Chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is a pyrazolone derivative characterized by a central pyrazol-3-one ring substituted at positions 2 and 5 with phenyl groups and at position 4 with a (4-chlorophenyl)methylidene moiety. The Z-configuration of the exocyclic double bond at position 4 is critical to its stereoelectronic properties. This compound belongs to a broader class of pyrazolone-based molecules, which are studied for their diverse applications in medicinal chemistry and materials science due to their structural versatility and ability to engage in non-covalent interactions.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDFPLAIPVZBOA-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 2,5-diphenyl-3-pyrazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the reduction of the double bond or other reducible groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated double bonds or other reduced functionalities.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from the evidence, focusing on substituent effects, molecular properties, and crystallographic features.

Structural Variations and Electronic Effects

Substituents on the methylidene group significantly influence electronic and steric properties:

  • 4-Methylphenyl (CAS 69707-19-3) : The methyl group is electron-donating, increasing hydrophobicity (logP ~5) and reducing polarity compared to the chloro analog .
  • 3,4-Dimethoxyphenyl (CAS 202804-91-9): Methoxy groups are strong electron donors, enhancing hydrogen-bond acceptor capacity (4 acceptors) and solubility in polar solvents .
  • 2-Chlorophenyl + Furan (C21H16ClN3O2) : The 2-chlorophenyl group introduces steric hindrance, while the furan ring adds π-conjugation and hydrogen-bonding sites .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Hydrogen Bond Acceptors logP Key Property
Target: (4Z)-4-[(4-Chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one C23H15ClN2O* ~383.84 3 ~4.5 Moderate polarity due to Cl
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one C23H18N2O 338.40 2 ~5.0 Hydrophobic, crystalline
(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenylpyrazol-5-one C24H20N2O3 384.43 4 ~5.0 Enhanced solubility via methoxy groups
(4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methylpyrazol-3-one C21H16ClN3O2 389.83 4 ~3.8 Intramolecular N–H⋯O H-bonding
(4Z)-4-{[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylene}-pyrazol-3-one C32H24N4O 480.57 3 ~6.2 High steric bulk, low solubility

*Estimated based on structural analogy.

Crystallographic and Conformational Features

  • Envelope Conformation: In (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine, the pyrazolidine ring adopts a shallow envelope conformation, stabilized by an intramolecular C–H⋯O bond (2.08 Å) . The chloro analog may exhibit similar strain due to steric clashes.
  • Intermolecular Interactions : The 2-chlorophenyl-furan derivative forms [010] chains via C–H⋯N hydrogen bonds and π–π stacking (inter-centroid distance = 3.39 Å), enhancing crystal stability .
  • Hydrogen-Bonding Networks : Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) leverage O–H⋯O/N interactions for lattice stabilization, whereas methyl or chloro groups rely more on van der Waals forces .

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